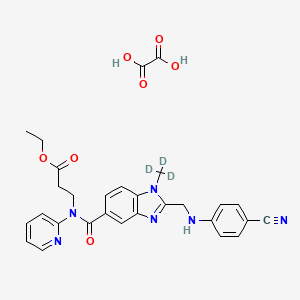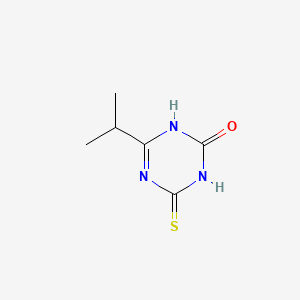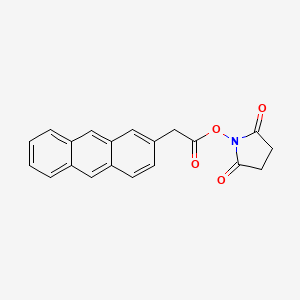![molecular formula C6H2Cl2N2O B585727 2,4-Dichlorofuro[2,3-D]pyrimidine CAS No. 1000577-84-3](/img/structure/B585727.png)
2,4-Dichlorofuro[2,3-D]pyrimidine
Overview
Description
2,4-Dichlorofuro[2,3-D]pyrimidine is a furopyrimidine derivative . It has a molecular weight of 148.978 . It is used in the preparation of phosphoinositide 3-kinase inhibitor .
Synthesis Analysis
The synthesis of 2,4-Dichlorofuro[2,3-D]pyrimidine involves the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . An intermediate (thiofuran siamese) 2,4-dichloro-thieno[3,2-d]pyrimidine was synthesized . The first step yield was 84% (190 °C) and the second step yield was 81.4% (105 °C, m(intermediate):m(phosphorus oxychloride) = 1:6.4) .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorofuro[2,3-D]pyrimidine is represented by the formula C6H2Cl2N2O . The InChI code is 1S/C6H2Cl2N2O/c7-5-4-3 (1-2-11-4)9-6 (8)10-5/h1-2H .Physical And Chemical Properties Analysis
2,4-Dichlorofuro[2,3-D]pyrimidine is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .Scientific Research Applications
Therapeutic Potential
2,4-Dichlorofuro[2,3-D]pyrimidine derivatives have shown significant therapeutic potential . They are part of a larger group of compounds known as pyridopyrimidines, which have been extensively studied for their biological activity . These compounds have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Antimicrobial Activity
Pyrimidine derivatives, including 2,4-Dichlorofuro[2,3-D]pyrimidine, have demonstrated antimicrobial activity . They have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi . This makes them potential candidates for the development of new antimicrobial drugs .
Antifolate Activity
6-Bromo-2,4-dichlorofuro[2,3-D]pyrimidine derivatives have been explored as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These organisms are responsible for causing diseases such as pneumonia and toxoplasmosis, respectively. By inhibiting dihydrofolate reductase, these compounds can prevent the organisms from synthesizing DNA and proteins, thereby inhibiting their growth.
Synthesis of Highly Functionalized Pyrimidines
2,4-Dichlorofuro[2,3-D]pyrimidine can be used as a key intermediate in the synthesis of highly functionalized pyrimidines . By reacting this compound with different amine nucleophiles under carefully controlled reaction conditions, a variety of 2,4,5,6-tetrasubstituted or fused pyrimidines can be obtained . This makes 2,4-Dichlorofuro[2,3-D]pyrimidine a valuable tool in the field of synthetic chemistry .
Development of New Therapies
The pyridopyrimidine moiety, which includes 2,4-Dichlorofuro[2,3-D]pyrimidine, is present in relevant drugs and has been studied in the development of new therapies . For example, palbociclib, a breast cancer drug developed by Pfizer, contains a pyridopyrimidine moiety .
Potential Activity Against Rheumatoid Arthritis
Dilmapimod, another compound containing a pyridopyrimidine moiety, has shown potential activity against rheumatoid arthritis . This suggests that 2,4-Dichlorofuro[2,3-D]pyrimidine and its derivatives could potentially be used in the development of new treatments for rheumatoid arthritis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,4-Dichlorofuro[2,3-D]pyrimidine is phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in the development of therapeutic strategies.
Mode of Action
2,4-Dichlorofuro[2,3-D]pyrimidine acts as an inhibitor of the PI3K enzyme . By binding to the active site of the enzyme, it prevents the enzyme from performing its function, thereby disrupting the signaling pathways that rely on PI3K. This disruption can lead to various changes in cellular functions, depending on the specific pathway affected.
Biochemical Pathways
The inhibition of PI3K by 2,4-Dichlorofuro[2,3-D]pyrimidine affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival.
Result of Action
The inhibition of PI3K by 2,4-Dichlorofuro[2,3-D]pyrimidine can lead to a decrease in cell proliferation and survival, particularly in cancer cells that rely on the PI3K/AKT/mTOR pathway for growth and survival . This makes the compound a potential candidate for the development of anticancer therapies.
properties
IUPAC Name |
2,4-dichlorofuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMENBSHWUDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659987 | |
| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorofuro[2,3-D]pyrimidine | |
CAS RN |
1000577-84-3 | |
| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(3S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585646.png)
![sodium;(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B585647.png)

![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)





